molecular formula C13H17N3O4 B3842655 N'-hexanoyl-3-nitrobenzohydrazide

N'-hexanoyl-3-nitrobenzohydrazide

Cat. No.: B3842655
M. Wt: 279.29 g/mol
InChI Key: OXQUFFIYFFARJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hexanoyl-3-nitrobenzohydrazide is an organic compound with the molecular formula C13H17N3O4 It is a derivative of benzohydrazide, featuring a hexanoyl group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hexanoyl-3-nitrobenzohydrazide typically involves the reaction of 3-nitrobenzohydrazide with hexanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-nitrobenzohydrazide+hexanoyl chlorideN’-hexanoyl-3-nitrobenzohydrazide+HCl\text{3-nitrobenzohydrazide} + \text{hexanoyl chloride} \rightarrow \text{N'-hexanoyl-3-nitrobenzohydrazide} + \text{HCl} 3-nitrobenzohydrazide+hexanoyl chloride→N’-hexanoyl-3-nitrobenzohydrazide+HCl

The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of N’-hexanoyl-3-nitrobenzohydrazide may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N’-hexanoyl-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

    Reduction: N’-hexanoyl-3-aminobenzohydrazide.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

    Condensation: Hydrazones with different aldehydes or ketones.

Scientific Research Applications

N’-hexanoyl-3-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of N’-hexanoyl-3-nitrobenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

N’-hexanoyl-3-nitrobenzohydrazide can be compared with other benzohydrazide derivatives, such as:

    N’-benzoyl-3-nitrobenzohydrazide: Similar structure but with a benzoyl group instead of a hexanoyl group.

    N’-acetyl-3-nitrobenzohydrazide: Contains an acetyl group instead of a hexanoyl group.

    N’-hexanoyl-4-nitrobenzohydrazide: Similar structure but with the nitro group in the para position.

Properties

IUPAC Name

N'-hexanoyl-3-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-2-3-4-8-12(17)14-15-13(18)10-6-5-7-11(9-10)16(19)20/h5-7,9H,2-4,8H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQUFFIYFFARJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hexanoyl-3-nitrobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-hexanoyl-3-nitrobenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-hexanoyl-3-nitrobenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-hexanoyl-3-nitrobenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-hexanoyl-3-nitrobenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-hexanoyl-3-nitrobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.